molecular formula C18H36N2S3 B1626422 Bis(dibutylthiocarbamoyl) sulfide CAS No. 93-73-2

Bis(dibutylthiocarbamoyl) sulfide

Cat. No. B1626422
CAS RN: 93-73-2
M. Wt: 376.7 g/mol
InChI Key: LEOJDCQCOZOLTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as Bis(dimethylthiocarbamyl) sulfide, involves the reaction of amines with carbon disulfide in a basic or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .

Scientific Research Applications

Chemical Vapor Deposition of Thin Films

Bis(dibutyldithiocarbamato)metal complexes, including those related to bis(dibutylthiocarbamoyl) sulfide, have been utilized as precursors for the growth of thin films of cadmium sulfide (CdS) and zinc sulfide (ZnS) through aerosol-assisted chemical vapor deposition. These thin films are analyzed for their photoconducting properties, which are valuable in structured surface applications (Wattoo et al., 2011).

Self-Healing Elastomers

Innovative self-healing poly(urea-urethane) elastomers have been developed using aromatic disulfide metathesis, a dynamic covalent chemistry that operates at room temperature. Bis(4-aminophenyl) disulfide, akin to bis(dibutylthiocarbamoyl) sulfide, acts as a dynamic crosslinker in these materials, enabling them to heal quantitatively at room temperature without any external catalyst or intervention, showcasing the potential of disulfide compounds in creating advanced materials (Rekondo et al., 2014).

Electrosynthesis of Disulfides

Bis(dialkylthiocarbamoyl) disulfides, closely related to bis(dibutylthiocarbamoyl) sulfide, have been directly synthesized from dialkylamines and carbon disulfide via electrosynthesis. This process demonstrates the efficiency of using electrolysis in a two-layer system of solvents for producing disulfides, highlighting the synthetic versatility of such compounds (Torii et al., 1978).

Catalyst Activation for Hydrodesulfurization

Organic sulfur compounds like bis-(1,1,3,3-tetramethylbutyl)-polysulfide, which share functional similarities with bis(dibutylthiocarbamoyl) sulfide, have been explored as novel sulfiding agents for hydrodesulfurization catalysts. This research emphasizes the role of sulfiding agents in enhancing the catalytic activity for hydrodesulfurization, underlining the industrial significance of such sulfur compounds (Yamada et al., 2001).

Safety And Hazards

The safety data sheet for Bis(dimethylthiocarbamyl) sulfide, a compound similar to Bis(dibutylthiocarbamoyl) sulfide, indicates that it may cause an allergic skin reaction .

properties

IUPAC Name

dibutylcarbamothioyl N,N-dibutylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2S3/c1-5-9-13-19(14-10-6-2)17(21)23-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOJDCQCOZOLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)SC(=S)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018990
Record name Bis(dibutylthiocarbamoyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dibutylthiocarbamoyl) sulfide

CAS RN

93-73-2
Record name Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N′,N′-tetrabutyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(dibutylthiocarbamoyl) sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(dibutylthiocarbamoyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(DIBUTYLTHIOCARBAMOYL) SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ2UHF6K52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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